molecular formula C10H7BrN2O2 B2405270 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1038915-04-6

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2405270
CAS No.: 1038915-04-6
M. Wt: 267.082
InChI Key: SRHSBISDUVBMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

Similar compounds such as phenylboronic acid have been reported to have receptor-like abilities . They can bind to 1,2 and 1,3-cis-diols motifs of carbohydrates, which are used for the development of synthetic ‘boron-lectins’ .

Mode of Action

It’s worth noting that the dynamic covalent interaction between boronic acid and saccharides has been studied . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Phenylboronic acid, a similar compound, has been used for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . These processes could potentially be affected by the compound.

Result of Action

The compound’s potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid. For instance, the compound is likely to be mobile in the environment due to its water solubility . This could potentially affect how the compound interacts with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is also optimized to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of phenyl-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2-iodophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Properties

IUPAC Name

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHSBISDUVBMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.